molecular formula C8H21N3 B3249508 {2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine CAS No. 19475-29-7

{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine

Cat. No.: B3249508
CAS No.: 19475-29-7
M. Wt: 159.27 g/mol
InChI Key: IZUBSJKGMRQKIC-UHFFFAOYSA-N
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Description

{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine, with the molecular formula C8H21N3, is a synthetic polyamine compound of significant interest in research and development, particularly as a versatile chemical building block . Its structure features multiple nitrogen atoms, which allows it to act as a potent ligand or linker in coordination chemistry and the synthesis of more complex molecular architectures. Researchers value this compound for its potential application in the design and synthesis of bitopic ligands for biological targets, such as the development of potent and selective antagonists for dopamine D3 receptors, a key area in neuroscience and psychiatric disorder research . The mechanism of action in such contexts often involves the compound's protonated basic amine forming a critical salt bridge with aspartate residues in the orthosteric binding site of G protein-coupled receptors (GPCRs), while its flexible chain enables interaction with secondary binding sites, promoting high affinity and receptor subtype selectivity . As a specialist polyamine, it serves as a key intermediate for producing surfactants, pharmaceuticals, and other commercially significant compounds through nucleophilic reactions typical of unhindered amines . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N'-methylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-10(2)7-8-11(3)6-4-5-9/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUBSJKGMRQKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19475-29-7
Record name {2-[(3-aminopropyl)(methyl)amino]ethyl}dimethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine typically involves the reaction of 3-aminopropylamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient production. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can undergo substitution reactions where one of the amine groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield amine oxides, while reduction reactions produce simpler amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in the study of biological systems and processes, particularly in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogues

The compound’s structure shares similarities with several amines in the evidence:

Compound Name Key Structural Features Notable Differences Source
[2-(5-Methoxy-1H-indol-3-yl)ethyl]dimethylamine Dimethylamine group on ethyl chain Aromatic indole substituent
2-(Diisopropylamino)ethanethiol Tertiary amine (diisopropyl) on ethyl chain Thiol (-SH) terminal group
N,N-Diethylmonoethanolamine Diethylamine and hydroxyl (-OH) group Ethanol substituent vs. aminopropyl

Physicochemical Properties

  • Basicity: Tertiary amines generally exhibit lower basicity than primary/secondary amines.
  • Solubility: The 3-aminopropyl group may improve aqueous solubility compared to purely hydrophobic analogs like diisopropylaminoethanethiol .
  • Stability: The absence of reactive groups (e.g., thiols or hydroxyls) suggests greater stability under oxidative conditions compared to compounds like 2-(Diisopropylamino)ethanethiol .

Research Findings and Data Gaps

  • Thermal Stability : Branched tertiary amines typically exhibit higher thermal stability than secondary analogs, but experimental validation is needed.

Biological Activity

{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine is a synthetic compound with significant biological activity due to its unique structural features, including amine and ether functional groups. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C10H25N3
  • CAS Number : 189253-72-3
  • Functional Groups : Amine, ether

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, influencing metabolic pathways and cellular processes. Its action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways critical for cellular function.
  • Receptor Binding : It can bind to receptors, potentially altering signal transduction processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Anticancer Potential

Studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines. For example, certain derivatives were found to promote apoptosis in human liver HepG2 cells, indicating potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against E. coli
CytotoxicityInduces apoptosis in HepG2 cells
Enzyme InhibitionModulates enzyme activity

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of synthesized derivatives of this compound. Results indicated significant inhibition of bacterial growth, suggesting its utility in developing antibacterial agents .
  • Cytotoxicity Assessment : Research on related compounds demonstrated their capacity to induce cell cycle arrest and apoptosis in cancer cell lines. The findings support the potential application of these compounds in cancer therapy .

Applications in Research and Industry

The unique properties of this compound make it valuable in various applications:

  • Medicinal Chemistry : As a precursor for drug development targeting specific diseases.
  • Biochemical Research : Used to study enzyme mechanisms and protein interactions.
  • Industrial Applications : Employed in the synthesis of specialty chemicals and polymers.

Q & A

Q. What are the common synthetic routes for preparing {2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine, and what key intermediates are involved?

The compound is typically synthesized via sequential alkylation and amination reactions. A representative method involves coupling a tertiary amine precursor (e.g., dimethylamine) with a bromoethyl intermediate, followed by reaction with 3-aminopropylmethylamine. Key intermediates include bromoethyl-dimethylamine derivatives and substituted acrylamides, as seen in analogous syntheses of structurally similar amines . Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm amine proton environments and carbon backbone integrity.
  • HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
  • Elemental analysis : Validates empirical formula alignment (e.g., C8_8H21_{21}N3_3).
  • FT-IR : Identifies functional groups like N-H stretches (3200–3400 cm1^{-1}) and C-N vibrations (1200–1350 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential amine volatility.
  • Store in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation.
  • Neutralize waste with dilute acetic acid before disposal, as recommended for analogous alkylamines .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Contradictions may arise from protonation states. In aqueous acidic conditions (pH < 3), the tertiary amine becomes protonated, increasing water solubility. In nonpolar solvents (e.g., hexane), the neutral form dominates. Methodological resolution involves:

  • pH-dependent solubility assays : Measure partition coefficients (log P) at varying pH.
  • Co-solvent systems : Test mixtures like DMSO/water to balance polarity.
  • Molecular dynamics simulations : Predict solvation behavior based on charge distribution .

Q. What strategies optimize reaction yields when using this compound as a ligand in catalytic systems?

  • Ligand-to-metal ratio screening : Titrate from 1:1 to 3:1 (ligand:metal) to identify optimal catalytic activity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance coordination stability.
  • Additives : Use K2_2CO3_3 or DIPEA to scavenge protons and stabilize the amine-metal complex, as demonstrated in analogous coordination chemistry .

Q. How does steric hindrance from the dimethylamino group influence the compound’s reactivity in nucleophilic substitutions?

The bulky dimethylamino group reduces accessibility to electrophilic centers. Experimental approaches to mitigate this include:

  • Temperature modulation : Higher temperatures (>100°C) to overcome steric barriers.
  • Ultrasound-assisted reactions : Enhance molecular collision frequency.
  • Computational modeling : DFT calculations to identify low-energy transition states .

Q. What are the stability challenges of this compound under oxidative conditions, and how can degradation be monitored?

  • Accelerated stability testing : Expose the compound to H2_2O2_2 or O3_3 and track decomposition via LC-MS.
  • Radical scavengers : Add antioxidants (e.g., BHT) to suppress amine oxidation.
  • EPR spectroscopy : Detect nitroxide radicals formed during degradation .

Emerging Research Directions

Q. Can this compound serve as a building block for pH-responsive polymers, and what characterization methods validate this application?

The tertiary amine’s pH-dependent protonation enables reversible solubility shifts. Validate via:

  • Dynamic light scattering (DLS) : Monitor polymer aggregation at varying pH.
  • 1H^1H-NMR titration**: Track chemical shift changes of amine protons during protonation.
  • Rheology : Measure viscoelasticity transitions in polymer solutions .

Q. How do structural analogs of this compound compare in inhibiting enzyme targets like monoamine oxidases (MAOs)?

  • Docking studies : Use AutoDock Vina to predict binding affinities to MAO-A/B active sites.
  • Kinetic assays : Measure IC50_{50} values and inhibition mechanisms (competitive vs. noncompetitive).
  • SAR analysis : Modify the aminopropyl or dimethylamino groups to enhance selectivity .

Q. What interdisciplinary approaches address discrepancies in toxicity profiles reported for similar polyamines?

  • Metabolomics : Identify toxic metabolites (e.g., reactive aldehydes) via LC-HRMS.
  • In vitro cytotoxicity screening : Use HepG2 or HEK293 cells with MTT assays.
  • Ecotoxicity models : Assess environmental impact using Daphnia magna or algal growth inhibition tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine
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{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine

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